molecular formula C14H10N2O2S B14669812 5-Benzothiazoleacetic acid, 2-pyridyl- CAS No. 49701-98-6

5-Benzothiazoleacetic acid, 2-pyridyl-

Cat. No.: B14669812
CAS No.: 49701-98-6
M. Wt: 270.31 g/mol
InChI Key: BJYONXICRMQIJO-UHFFFAOYSA-N
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Description

5-Benzothiazoleacetic acid, 2-pyridyl- is a heterocyclic compound that combines the structural features of benzothiazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl- typically involves the reaction of 2-aminothiophenol with a pyridine derivative under specific conditions. One common method is the condensation reaction between 2-aminothiophenol and 2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazoleacetic acid, 2-pyridyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

5-Benzothiazoleacetic acid, 2-pyridyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzothiazoleacetic acid, 2-pyridyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzothiazole moiety can interact with nucleophilic sites, while the pyridyl group can participate in coordination with metal ions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities.

    Pyridine derivatives: Compounds like 2-pyridinecarboxylic acid and 2-aminopyridine are structurally related.

Uniqueness

5-Benzothiazoleacetic acid, 2-pyridyl- is unique due to the combination of benzothiazole and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

49701-98-6

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-(2-pyridin-2-yl-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C14H10N2O2S/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18)

InChI Key

BJYONXICRMQIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O

Origin of Product

United States

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